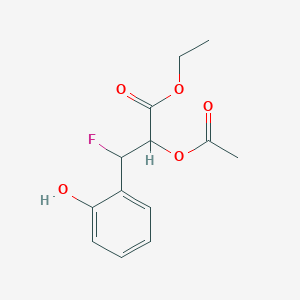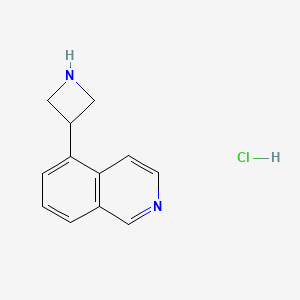
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-4-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into various hydroxy-substituted phenylboronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions include various substituted phenylboronic esters and phenolic compounds .
Applications De Recherche Scientifique
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of boron-containing drugs and biochemical probes . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: This compound has similar structural features but with a methoxy group instead of a fluoro group.
4-Fluorophenylboronic acid pinacol ester: Similar in structure but lacks the hydroxy group.
Pyridine-4-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester is unique due to its specific combination of fluoro and hydroxy substituents on the phenyl ring, which imparts distinct reactivity and binding properties .
Propriétés
Formule moléculaire |
C12H18BFO4 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
(3-fluoro-4-hydroxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H18BFO4/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,15-17H,1-4H3 |
Clé InChI |
NTERASUSORURQS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)O)F)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)





![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)


